molecular formula C13H19N3O B14183440 3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde CAS No. 898911-71-2

3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde

Cat. No.: B14183440
CAS No.: 898911-71-2
M. Wt: 233.31 g/mol
InChI Key: PIINKBZDJNYROX-UHFFFAOYSA-N
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Description

3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde is an organic compound with the molecular formula C13H19N3O It features a pyrazine ring substituted with a cyclopentylmethyl and ethylamino group at the 3-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of pyrazine-2-carbaldehyde with cyclopentylmethylamine and ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

    Oxidation: 3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carboxylic acid.

    Reduction: 3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-methanol.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.

    Biological Studies: It may be used in studies investigating the biological activity of pyrazine derivatives, including their antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The cyclopentylmethyl and ethylamino groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyrazine-2-carbaldehyde: Lacks the cyclopentylmethyl and ethylamino groups, making it less hydrophobic and potentially less bioactive.

    3-(Cyclopentylmethylamino)pyrazine-2-carbaldehyde: Contains only the cyclopentylmethylamino group, which may result in different biological activity compared to the ethylamino derivative.

    3-(Ethylamino)pyrazine-2-carbaldehyde: Contains only the ethylamino group, which may affect its reactivity and binding properties.

Uniqueness

3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde is unique due to the presence of both cyclopentylmethyl and ethylamino groups, which can influence its chemical reactivity and biological activity. These substituents may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

898911-71-2

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

3-[cyclopentylmethyl(ethyl)amino]pyrazine-2-carbaldehyde

InChI

InChI=1S/C13H19N3O/c1-2-16(9-11-5-3-4-6-11)13-12(10-17)14-7-8-15-13/h7-8,10-11H,2-6,9H2,1H3

InChI Key

PIINKBZDJNYROX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCCC1)C2=NC=CN=C2C=O

Origin of Product

United States

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